molecular formula C4H7BrO3 B108282 Methyl 2-bromo-2-methoxyacetate CAS No. 5193-96-4

Methyl 2-bromo-2-methoxyacetate

Cat. No. B108282
CAS RN: 5193-96-4
M. Wt: 183 g/mol
InChI Key: TVLFFKVMWDJCFG-UHFFFAOYSA-N
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Description

Methyl 2-bromo-2-methoxyacetate is a chemical compound that is not directly mentioned in the provided papers. However, the papers do discuss various bromo- and methoxy- substituted compounds, which can provide insights into the reactivity and properties of similar molecules. For instance, the synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid involves reactions of methyl 2,6-dichloropyridine-3-carboxylate with sodium methoxide, indicating the potential reactivity of methoxy groups in halogenated compounds .

Synthesis Analysis

The synthesis of related compounds often involves halogenation and subsequent reactions with methoxy groups. For example, the synthesis of 2-bromo-6-methoxynaphthalene, an intermediate in the preparation of anti-inflammatory agents, has been achieved through methylation of 6-bromo-2-naphthol with various methylating agents . Similarly, the synthesis of methyl 2-[5-(2-hydroxyphenyl)-2H-tetrazol-2-yl]acetate from methyl 2-bromoacetate suggests that bromoacetates can be used as starting materials for the synthesis of more complex molecules .

Molecular Structure Analysis

The molecular structure of bromo- and methoxy- substituted compounds can be characterized by techniques such as X-ray crystallography. For instance, the crystal structure of (E)-methyl 2-(methoxyimino)-2-(2-((3-(6-(trifluoromethyl)pyridin-3-yl) phenoxy) methyl) phenyl) acetate was determined, revealing interactions that form a dimer and a six-atom ring that is not planar . These findings can provide insights into the potential molecular structure of this compound.

Chemical Reactions Analysis

The reactivity of bromo- and methoxy- substituted compounds can vary depending on the other substituents present on the molecule. For example, 2-bromo-7-methoxytropone reacts with active methylene compounds to afford heptafulvene derivatives or coumarin derivatives, depending on the reactant . This suggests that this compound could potentially participate in reactions with active methylene compounds as well.

Physical and Chemical Properties Analysis

The physical and chemical properties of bromo- and methoxy- substituted compounds can be influenced by their molecular structure. For example, the crystal structures of methyl 4-bromo-2-(methoxymethoxy)benzoate and 4-bromo-3-(methoxymethoxy)benzoic acid are formed principally by hydrogen bonds and Br⋯O or π–π interactions, which can affect their melting points, solubility, and other physical properties . These interactions could be relevant to the properties of this compound as well.

Scientific Research Applications

  • Intermediate in Non-Steroidal Anti-Inflammatory Agent Synthesis : Methyl 2-bromo-2-methoxyacetate serves as an intermediate in the preparation of non-steroidal anti-inflammatory agents, such as nabumetone and naproxen. This application underscores its significance in pharmaceutical chemistry (Xu & He, 2010).

  • Enzymatic Kinetic Resolution : It is used as an acyl donor in the enzymatic kinetic resolution of 2-heptylamine, demonstrating its role in the synthesis of enantiomerically pure compounds (Sun, Dai, Meng, & Deng, 2010).

  • Brominolysis of Carbohydrate Iodides : This compound is involved in the brominolysis of carbohydrate iodides, playing a key role in the modification of carbohydrate structures (Lemieux & Fraser-Reid, 1964).

  • Formation of Cyclopropanes and Heterocycles : It is used in Michael initiated ring closure reactions to form cyclopropane lactones and fused heterocyclic compounds, showing its utility in organic synthesis (Farin˜a, Maestro, Martín, & Soria, 1987).

  • Synthesis of Haptens for Antibody Production : In the field of bioconjugate chemistry, it has been used to synthesize haptens for the production of antibodies against organophosphate pesticides, highlighting its application in immunology and environmental science (ten Hoeve, Wynberg, Jones, Harvey, Ryan, & Reynolds, 1997).

  • Bipolar Membrane Electrodialysis : It's involved in the production of methyl methoxyacetate through bipolar membrane electrodialysis, indicating its role in green chemistry and safer chemical processes (Li, Huang, & Xu, 2009).

Safety and Hazards

Methyl 2-bromo-2-methoxyacetate is considered hazardous. It is a combustible liquid and vapor. It causes severe skin burns and eye damage . It may cause respiratory irritation . It is advised to wear protective gloves/protective clothing/eye protection/face protection when handling this chemical .

Mechanism of Action

Target of Action

Methyl 2-bromo-2-methoxyacetate is a chemical compound that primarily targets the benzoxazinone group within the structure of certain biochemical pathways . This group plays a crucial role in the synthesis of DIMBOA , a compound that acts as an antifungal and antialgal agent in crops .

Mode of Action

The compound interacts with its targets through a process known as alkylation . Alkylation involves the transfer of an alkyl group from one molecule to another. In the case of this compound, it acts as an alkylating agent, transferring its alkyl group to the benzoxazinone group .

Biochemical Pathways

This compound affects the biochemical pathways involved in the synthesis of DIMBOA . The compound’s alkylation of the benzoxazinone group results in the production of alkylated carbene complexes . These complexes are key intermediates in the Suzuki–Miyaura coupling reaction, a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .

Pharmacokinetics

It is known that the compound is soluble in chloroform and methanol , which suggests that it may be well-absorbed in the body and could potentially be distributed to various tissues.

Result of Action

The primary result of this compound’s action is the production of DIMBOA , which has antifungal and antialgal effects . This makes the compound valuable in agricultural applications, particularly in the protection of crops.

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the compound’s solubility in chloroform and methanol suggests that its action may be affected by the presence of these solvents. Additionally, the Suzuki–Miyaura coupling reaction, in which the compound plays a role, is known to be exceptionally mild and functional group tolerant , suggesting that the compound’s action may be stable under a wide range of conditions.

properties

IUPAC Name

methyl 2-bromo-2-methoxyacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7BrO3/c1-7-3(5)4(6)8-2/h3H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVLFFKVMWDJCFG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(C(=O)OC)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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